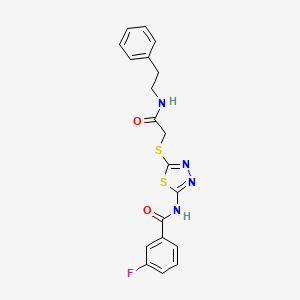
3-fluoro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H17FN4O2S2 and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-fluoro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article aims to synthesize existing research findings on the biological activity of this specific compound, detailing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thiadiazole ring linked to a phenethylamino group and a fluorinated benzamide moiety. This structural configuration is significant as it may contribute to the compound's biological activity through various molecular interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H19FN4O2S |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 1021055-96-8 |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.
- Cell Cycle Modulation : Studies suggest that thiadiazole derivatives can induce cell cycle arrest in cancer cells, potentially through pathways involving cyclin-dependent kinases (CDKs).
- Apoptosis Induction : The compound may promote apoptosis in malignant cells via intrinsic or extrinsic pathways.
Anticancer Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies show that compounds similar to this compound have IC50 values ranging from 10 μM to 50 μM against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells .
- Mechanistic studies indicate that these compounds can induce cell cycle arrest at the G2/M phase and increase sub-G1 populations indicative of apoptosis .
Antimicrobial Activity
Thiadiazole derivatives have also shown promise as antimicrobial agents:
- Compounds with similar structures have been tested against various bacterial strains and exhibited potent antibacterial activity with MIC values in the low micromolar range .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazoles have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
Case Studies
Several studies illustrate the potential applications of thiadiazole derivatives:
- Study on Cancer Cell Lines : A recent study evaluated a series of thiadiazole derivatives for their antiproliferative effects on multiple cancer cell lines. Among them, compounds with structural similarities to this compound demonstrated significant cytotoxicity with IC50 values below 10 μM against MCF-7 cells .
- Antimicrobial Screening : Another study focused on synthesizing new thiadiazole derivatives and assessing their antimicrobial properties against Gram-positive and Gram-negative bacteria. Compounds showed remarkable activity with MIC values ranging from 0.5 to 8 μg/mL .
特性
IUPAC Name |
3-fluoro-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c20-15-8-4-7-14(11-15)17(26)22-18-23-24-19(28-18)27-12-16(25)21-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBLALPOSPRLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














